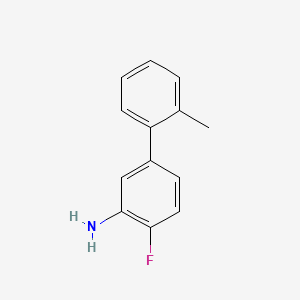

4-Fluoro-2'-methylbiphenyl-3-amine

Description

Properties

IUPAC Name |

2-fluoro-5-(2-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c1-9-4-2-3-5-11(9)10-6-7-12(14)13(15)8-10/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRWLOMIDJYKHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Fluoro-2’-methylbiphenyl-3-amine typically involves the Suzuki-Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The general reaction conditions include:

Reagents: Aryl halide (e.g., 4-fluorobromobenzene), organoboron compound (e.g., 2-methylphenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

Solvent: Typically, a mixture of water and an organic solvent such as toluene or ethanol.

Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

Chemical Reactions Analysis

4-Fluoro-2’-methylbiphenyl-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-2’-methylbiphenyl-3-amine has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Indole Derivatives: It is used in the synthesis of indole derivatives, which have various biological activities such as antiviral, anti-inflammatory, and anticancer properties.

Fluorinated Pyridines: It is utilized in the synthesis of fluorinated pyridines, which have applications in local radiotherapy of cancer.

Fluorinated Polymers: This compound can be used in the synthesis of fluorinated polymers, which exhibit unique properties like chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 4-Fluoro-2’-methylbiphenyl-3-amine is not extensively documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Key Observations:

- Substituent Position and Electronic Effects: The fluorine atom at the 4-position exerts an electron-withdrawing effect, polarizing the aromatic ring and influencing reactivity in cross-coupling reactions.

- Lipophilicity: Compared to non-fluorinated biphenylamines, the fluorine atom increases lipophilicity (logP ~3.2), enhancing membrane permeability. The addition of a second methyl group in 4-Fluoro-2',4'-dimethylbiphenyl-3-amine further elevates logP (~3.8), making it more suitable for hydrophobic binding pockets .

Biological Activity

4-Fluoro-2'-methylbiphenyl-3-amine is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound consists of a biphenyl structure with a fluorine atom at the para position of one phenyl ring and a methyl group at the ortho position relative to the amine group on the other phenyl ring. Its molecular formula is C13H12FN, which contributes to its unique chemical properties, including increased lipophilicity and reactivity due to the presence of both amino and fluoro groups.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : The compound has shown promise in inhibiting viral replication pathways, potentially offering therapeutic avenues for viral infections.

- Anti-inflammatory Properties : Studies suggest that it may modulate inflammatory pathways, contributing to reduced inflammation in various models.

- Anticancer Effects : Preliminary studies indicate that it may induce apoptosis in cancer cells, particularly through mechanisms involving the modulation of key signaling pathways such as AKT phosphorylation .

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with specific molecular targets involved in disease pathways. For instance, its potential role as a PD-L1 inhibitor suggests it may affect immune checkpoint pathways, enhancing anti-tumor immunity .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Chloro-2'-methylbiphenyl-3-amine | Chlorine instead of fluorine | Different electronic properties |

| 4-Bromo-2'-methylbiphenyl-3-amine | Bromine instead of fluorine | Higher reactivity due to bromine |

| 4-Methoxy-2'-methylbiphenyl-3-amine | Methoxy group instead of fluorine | Enhanced solubility in organic solvents |

| 4-Nitro-2'-methylbiphenyl-3-amines | Nitro group addition | Potential for increased biological activity |

Case Studies and Research Findings

Recent studies have highlighted the anticancer potential of biphenyl derivatives similar to this compound. For example, a derivative known as 12j–4 was found to induce apoptosis in MDA-MB-231 breast cancer cells with an IC50 value of 2.68 ± 0.27 μM. This compound works by preventing AKT phosphorylation, thereby promoting tumor cell death through non-immune pathways .

In another study focusing on biphenyl derivatives as PD-L1 blockers, compounds exhibiting similar structural features demonstrated significant anti-tumor effects by modulating immune responses and inducing apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Fluoro-2'-methylbiphenyl-3-amine with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting a halogenated precursor (e.g., 4-fluoro-3-methylbenzyl chloride) with methylamine under basic conditions (e.g., NaOH or K₂CO₃) yields the target amine. Continuous flow reactors are recommended for industrial-scale synthesis to optimize yield and purity .

Q. How does the solubility profile of this compound influence its applicability in organic synthesis?

- Methodological Answer : The compound is soluble in polar organic solvents (e.g., ethanol, DMF) but insoluble in water. This solubility profile necessitates the use of aprotic solvents for reactions requiring anhydrous conditions, while aqueous workup steps must employ phase-separation techniques to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : ¹H/¹³C NMR and mass spectrometry (MS) are critical for structural confirmation. For example, NMR can resolve aromatic proton splitting patterns (e.g., meta/para fluorine effects), while high-resolution MS (HRMS) validates molecular weight and halogen isotope patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid contact with strong oxidizers or acids to prevent hazardous reactions. Store in cool, dry, ventilated areas away from ignition sources. Refer to SDS for spill management and disposal guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for halogenation reactions involving this compound?

- Methodological Answer : Discrepancies may arise from varying reaction conditions (e.g., temperature, catalyst loading). Systematic optimization using design-of-experiments (DoE) methodologies can identify critical parameters. For example, halogenation efficiency may depend on the electrophilicity of the fluoromethyl group, which is sensitive to steric hindrance .

Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining reaction efficiency?

- Methodological Answer : Transition from batch to continuous flow reactors improves scalability and reduces side reactions. Catalytic systems (e.g., Pd-based catalysts for cross-coupling steps) enhance regioselectivity. Monitor purity via inline HPLC to ensure consistency during scale-up .

Q. How does the fluoromethyl substitution pattern affect the compound’s interactions with biological targets?

- Methodological Answer : The fluorine atom’s electronegativity and the methyl group’s steric bulk influence binding affinity to enzymes or receptors. For instance, fluorination can enhance metabolic stability in drug candidates, while the methyl group may modulate lipophilicity. Computational docking studies (e.g., AutoDock) and SAR analyses are recommended to map interactions .

Q. What are the challenges in analyzing oxidative degradation products of this compound?

- Methodological Answer : Oxidation may yield quinone-like derivatives or nitro intermediates, complicating chromatographic separation. Use LC-MS/MS with reverse-phase columns (C18) and gradient elution to resolve degradation products. Accelerated stability studies (40°C/75% RH) can predict degradation pathways under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.